3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
Overview
Description
HIV-1 integrase inhibitor 8 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is an essential step in the replication cycle of the human immunodeficiency virus (HIV), making integrase inhibitors a vital component of antiretroviral therapy for the treatment of HIV/AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 integrase inhibitors often involves the incorporation of specific chemical scaffolds that can effectively inhibit the integrase enzyme. One common approach is the use of diketo acid moieties, which have been shown to be effective in inhibiting the strand transfer activity of the integrase enzyme . The synthetic route typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of HIV-1 integrase inhibitors involves scaling up the synthetic routes developed in the laboratory. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-throughput screening and process optimization are employed to identify the most efficient production methods .
Chemical Reactions Analysis
Types of Reactions
HIV-1 integrase inhibitor 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of HIV-1 integrase inhibitors include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
HIV-1 integrase inhibitor 8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of integrase inhibition and for developing new synthetic methodologies.
Biology: Employed in studies to understand the role of integrase in the HIV replication cycle and to investigate the interactions between integrase inhibitors and the enzyme.
Medicine: Integral to the development of antiretroviral therapies for the treatment of HIV/AIDS. Clinical trials and research studies focus on optimizing the efficacy and safety of these inhibitors.
Industry: Used in the pharmaceutical industry for the production of antiretroviral drugs and in high-throughput screening assays to identify new integrase inhibitors
Mechanism of Action
HIV-1 integrase inhibitor 8 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the strand transfer step of viral DNA integration into the host genome. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals. The molecular targets involved include the integrase enzyme and the viral DNA, with pathways related to the integration process being disrupted .
Comparison with Similar Compounds
Similar Compounds
Raltegravir: The first integrase inhibitor approved for clinical use, known for its efficacy and safety profile.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: A second-generation integrase inhibitor with a higher genetic barrier to resistance and fewer drug-drug interactions.
Bictegravir: Known for its potency and favorable pharmacokinetic profile.
Cabotegravir: A long-acting integrase inhibitor available as an injectable formulation.
Uniqueness
HIV-1 integrase inhibitor 8 is unique due to its specific chemical scaffold and its ability to inhibit both wild-type and mutant forms of the integrase enzyme. This makes it a promising candidate for overcoming resistance issues associated with other integrase inhibitors .
Properties
IUPAC Name |
1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-19(2)11-21(17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)21/h5-10,22-23H,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICLLPHPVFCNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(C3=C2C=C(C=C3)O)(C)C)C4=C1C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051753 | |
Record name | 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-80-5 | |
Record name | 2,2′,3,3′-Tetrahydro-3,3,3′,3′-tetramethyl-1,1′-spirobi[1H-indene]-6,6′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1568-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Spirobi(1H-indene)-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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